![molecular formula C13H12N4S B2881392 2-(((6-甲基嘧啶-4-基)硫代)甲基)咪唑并[1,2-a]吡啶 CAS No. 1251575-02-6](/img/structure/B2881392.png)

2-(((6-甲基嘧啶-4-基)硫代)甲基)咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

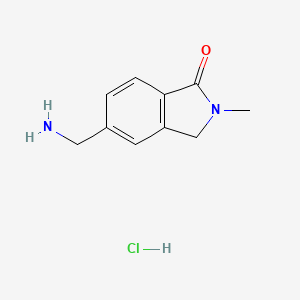

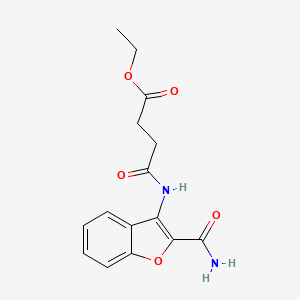

“2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H12N4S and a molecular weight of 256.33. It belongs to the class of imidazopyridines, which are recognized as important fused bicyclic 5–6 heterocycles due to their wide range of applications in medicinal chemistry .

科学研究应用

Antimicrobial Activity

Imidazole derivatives, including the one , have been reported to exhibit a broad spectrum of antimicrobial activities . They are known to be effective against a variety of bacterial and fungal pathogens. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .

Anticancer Research

Imidazole compounds have shown promise in anticancer research . They can interfere with the proliferation of cancer cells and have been studied for their potential use in chemotherapy. The specific structural features of imidazole derivatives allow them to target and bind to cancer cell receptors or enzymes, disrupting their function .

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from conditions such as arthritis and other chronic inflammatory disorders .

Cardiovascular Therapeutics

Research has suggested that imidazole derivatives could be used in the treatment of cardiovascular diseases . They may have effects on blood pressure regulation and cardiac function, which could be harnessed to develop new medications for heart diseases .

Neurological Disorders

Imidazole compounds have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease. Their ability to cross the blood-brain barrier and interact with central nervous system receptors makes them valuable in the design of neuroactive drugs .

Material Science

Beyond biomedical applications, imidazole derivatives are also recognized for their role in material science . Due to their structural characteristics, they can be used in the synthesis of organic materials with specific electronic, optical, or mechanical properties .

未来方向

The future directions for research on “2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the wide range of applications of imidazopyridines in medicinal chemistry , there is potential for “2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine” to be explored in this context.

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets, leading to changes in the target’s function . For instance, as CDK inhibitors, they can halt cell cycle progression, leading to cell growth arrest. As calcium channel blockers, they can inhibit the influx of calcium ions, affecting muscle contraction and neuronal signaling. As GABA A receptor modulators, they can enhance inhibitory neurotransmission in the brain .

Biochemical Pathways

Based on the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .

Result of Action

Based on the known actions of imidazo[1,2-a]pyridines, this compound may have potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

属性

IUPAC Name |

2-[(6-methylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-10-6-13(15-9-14-10)18-8-11-7-17-5-3-2-4-12(17)16-11/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCZTGFRXXJMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2881311.png)

![3-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2881312.png)

![4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)

![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)

![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)